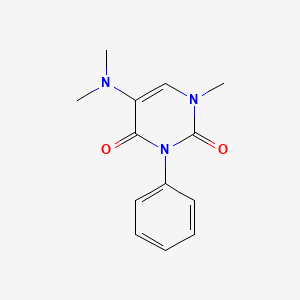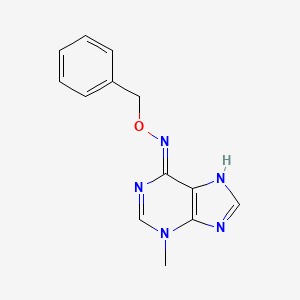
4-Amino-6-phenyl-2-sulfanylidene-1,2-dihydropyrimidine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-6-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the class of thioxopyrimidines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile typically involves the reaction of appropriate aryl aldehydes, thiourea, and malononitrile under basic conditions. The reaction is usually carried out in ethanol as a solvent and requires heating to reflux .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-6-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino and thioxo groups can participate in nucleophilic substitution reactions.
Cyclization Reactions: The compound can undergo cyclization to form fused heterocyclic systems.
Common Reagents and Conditions
Dimethyl chloroethynylphosphonate: Used for phosphonylation reactions.
Basic Conditions: Often required for substitution and cyclization reactions.
Major Products Formed
Dimethyl (8-cyano-7-aryl-5-thioxo-5,6-dihydroimidazo[1,2-c]pyrimidin-2-yl)phosphonates: Formed through phosphonylation reactions.
Applications De Recherche Scientifique
4-Amino-6-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its predicted activity as an apoptosis agonist.
Industry: Utilized in the development of new dyes and materials for solar energy
Mécanisme D'action
The mechanism of action of 4-Amino-6-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile involves its interaction with various molecular targets. The compound is predicted to act as an apoptosis agonist, which means it can induce programmed cell death in cancer cells. This activity is likely mediated through the activation of specific signaling pathways that regulate apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles: These compounds share a similar core structure but differ in the substitution pattern on the aryl group.
2-Thioxopyrimidines: These compounds have a similar thioxopyrimidine core but may have different substituents at various positions.
Uniqueness
4-Amino-6-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for further research and development .
Propriétés
Numéro CAS |
75129-07-6 |
|---|---|
Formule moléculaire |
C11H8N4S |
Poids moléculaire |
228.28 g/mol |
Nom IUPAC |
4-amino-6-phenyl-2-sulfanylidene-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C11H8N4S/c12-6-8-9(7-4-2-1-3-5-7)14-11(16)15-10(8)13/h1-5H,(H3,13,14,15,16) |
Clé InChI |
PFYZBNISSFVAAM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=NC(=S)N2)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![9H-Purin-2-amine, 6-chloro-9-[[4-(chloromethyl)phenyl]methyl]-](/img/structure/B15214614.png)
![1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidine-4-carboxamide](/img/structure/B15214618.png)
